molecular formula C20H30N2O7S B11820483 Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11820483
M. Wt: 442.5 g/mol
InChI Key: ZELBZTGVBYAVDL-UHFFFAOYSA-N
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Description

Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative featuring a urea-linked tert-butoxy-2-methylpropanoyl substituent at the 5-position and a methyl group at the 3-position of the thiophene ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its modular structure, which allows for functionalization at multiple sites. Its synthesis typically involves sequential coupling reactions, with the urea moiety introduced via isocyanate or carbamate chemistry . The tert-butoxy group enhances steric protection of sensitive functional groups during downstream reactions, while the methyl and ethyl esters balance solubility and crystallinity .

Properties

Molecular Formula

C20H30N2O7S

Molecular Weight

442.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamoylamino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C20H30N2O7S/c1-9-27-15(23)12-11(3)13(16(24)28-10-2)30-14(12)21-18(26)22-20(7,8)17(25)29-19(4,5)6/h9-10H2,1-8H3,(H2,21,22,26)

InChI Key

ZELBZTGVBYAVDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)NC(C)(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones.

Scientific Research Applications

Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with various enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following structurally related thiophene dicarboxylates are compared based on substituent variations and their implications:

Compound Name Substituent at 5-Position Key Structural Features Impact on Properties Reference
Target Compound Ureido-(tert-butoxy-2-methylpropanoyl) Bulky urea linker with tert-butoxy group; diethyl esters Enhanced steric protection, moderate polarity, and crystallinity
Diethyl 5-(2-cyanoacetamido)-3-methylthiophene-2,4-dicarboxylate Cyanoacetamido Electron-withdrawing cyano group; smaller substituent Increased reactivity in nucleophilic substitutions; reduced hydrogen-bonding capacity
Diethyl 5-(1,3-dioxoisoindol-2-yl)-3-methylthiophene-2,4-dicarboxylate 1,3-Dioxoisoindolyl Aromatic, planar dioxoisoindole moiety Enhanced π-π stacking in solid state; potential for fluorescence applications
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Amino Small, basic substituent High solubility in polar solvents; prone to oxidation or unwanted side reactions
2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate Chloroacetamido; mixed tert-butyl/ethyl esters Chloro group (electron-withdrawing); bulky tert-butyl ester Improved stability against hydrolysis; steric hindrance may limit reactivity

Physicochemical Properties

  • Melting Points: While data for the target compound is unavailable, analogs like Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () exhibit high melting points (243–245°C) due to aromatic stacking, suggesting that bulky substituents in the target compound may similarly enhance thermal stability .

Biological Activity

Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate (CAS No. 1434643-13-6) is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C20H30N2O7S
  • Molecular Weight : 442.53 g/mol
  • Structure : The compound features a thiophene ring, urea moiety, and diethyl ester functional groups.
PropertyValue
Molecular FormulaC20H30N2O7S
Molecular Weight442.53 g/mol
CAS Number1434643-13-6
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of related compounds have shown low micromolar IC50 values in cytotoxicity assays against human HeLa and CEM T-lymphocyte cells .

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Related compounds have demonstrated antiviral activity against various cell cultures, with IC50 values ranging from 11 to 20 μM . This positions this compound as a candidate for further exploration in antiviral drug development.

The proposed mechanisms of action for this compound include:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth.
  • Induction of Apoptosis : Some studies suggest that similar compounds can induce programmed cell death in cancer cells.
  • Antioxidant Activity : The presence of thiophene and urea functionalities may contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Study on Cytotoxicity

A study focused on the synthesis and biological evaluation of derivatives related to this compound found that certain derivatives exhibited promising cytotoxic activity against murine leukemia cells (L1210) and human T-lymphocytes (CEM). The most potent derivative showed an IC50 value comparable to established chemotherapeutic agents .

Antiviral Screening

In another investigation, several derivatives were screened for their antiviral activity against HEL cell cultures. Results indicated that some compounds displayed significant inhibition of viral replication, suggesting a viable pathway for developing antiviral therapies based on the structural framework of this compound .

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